molecular formula C19H17N3O3 B2972250 (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide CAS No. 1226488-01-2

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide

Cat. No.: B2972250
CAS No.: 1226488-01-2
M. Wt: 335.363
InChI Key: ONAPXUBQCAOYSC-CSKARUKUSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide is a chemical compound of significant interest in pharmacological and neurobiological research. Its molecular structure incorporates both a furan-acrylamide moiety and a phenylpyridazinone group, structural features commonly associated with bioactive molecules. Acrylamide derivatives have demonstrated potent activity as KCNQ2 (Kv7.2) potassium channel openers, suggesting this compound may be a valuable tool for investigating pathways for the treatment of neuropathic pain . The presence of the α,β-unsaturated carbonyl group is a key pharmacophore but also indicates potential reactivity; such structures are known to act as soft electrophiles that can form covalent adducts with cysteine thiolate groups on presynaptic proteins, which can inhibit presynaptic function and disrupt neurotransmission . This dual potential—for targeted therapeutic activity and for inducing neurotoxicity—makes this compound particularly valuable for advanced in vitro studies. Researchers can utilize it to probe the fine balance between desired drug action and adverse effects, to study the impact of presynaptic dysfunction on neuronal communication, and to elucidate the role of specific ion channels in neurological disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18(10-8-16-7-4-14-25-16)20-12-13-22-19(24)11-9-17(21-22)15-5-2-1-3-6-15/h1-11,14H,12-13H2,(H,20,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAPXUBQCAOYSC-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids.

    Coupling of the furan and pyridazinone units: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

    Formation of the acrylamide group: This can be done by reacting the intermediate with acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridazinone moieties can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Core Structure Modifications Biological Target IC50 (µM) Key Reference
(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide Pyridazinone-ethyl substituent SARS-CoV nsp13 helicase/ATPase 2.3 (ATPase), 13.0 (helicase)
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Sulfamoylphenyl substituent SARS-CoV nsp13 helicase/ATPase Comparable to bananin
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide Thiophene ring, p-tolyl substituent α7 nicotinic acetylcholine receptor Not reported
(E)-N-(3-(hydroxymethyl)-4-morpholinophenyl)-3-(furan-2-yl)acrylamide Morpholinophenyl-hydroxymethyl substituent Staphylococcus aureus Sortase A Not reported
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxyethyl)acrylamide Benzodioxole ring, hydroxyethyl substituent Unspecified Not reported

Key Structural Determinants of Activity

  • Heterocyclic Rings : Replacement of the furan with thiophene (e.g., in ) shifts activity from antiviral to neuromodulatory pathways, highlighting the role of aromatic ring electronics in target specificity .
  • Substituent Effects: The pyridazinone-ethyl group in the target compound enhances binding to viral helicases, whereas sulfamoylphenyl () or morpholinophenyl groups () redirect activity toward other enzymes or bacterial targets .
  • Backbone Flexibility : The acrylamide linker’s rigidity allows optimal spatial orientation for target engagement, as seen in its consistent use across antiviral and antibacterial derivatives .

Pharmacological and Biochemical Insights

  • Antiviral Potency : The target compound’s helicase inhibition (IC50 = 13.0 µM) is weaker than bananin (IC50 = 3.0 µM) but comparable to other acrylamides like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, suggesting substituent bulk may reduce helicase affinity while maintaining ATPase inhibition .
  • Receptor Interactions : Thiophene-containing analogues () exhibit opposing modulatory effects at α7 nAChRs, indicating that heterocycle polarity and substituent lipophilicity critically influence neuroactive properties .
  • Antibacterial Applications: Derivatives with morpholinophenyl groups () demonstrate Sortase A inhibition, underscoring the versatility of acrylamide scaffolds in targeting diverse pathogens .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide is a synthetic compound notable for its unique structural features, including a furan ring and a pyridazine moiety. This compound belongs to the acrylamide family, which is recognized for its applications in medicinal chemistry and material science. The combination of furan and pyridazine suggests potential interactions with various biological targets, warranting investigation into its biological activity.

The biological activity of (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide can be attributed to its structural components that may influence various biochemical pathways. The furan ring is known for its ability to participate in electrophilic reactions, while the pyridazine moiety may interact with specific receptors or enzymes.

Predicted Biological Activities

Using computational tools like PASS (Prediction of Activity Spectra for Substances), predictions suggest that this compound may exhibit:

  • Anticancer properties : Due to structural similarities with known anticancer agents.
  • Anti-inflammatory effects : Potential inhibition of cyclooxygenase enzymes.

Cytotoxicity Studies

In vitro studies have indicated that derivatives of acrylamide compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide have shown:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa15
Compound BMCF720
Target CompoundA54918

In Vivo Studies

Research on related compounds has demonstrated anti-inflammatory effects in animal models. For example, pyridazine derivatives were evaluated for their ability to reduce inflammation in models of arthritis and pulmonary fibrosis, showing significant reductions in inflammatory markers.

Case Studies

  • Anticancer Activity : A study investigating the anticancer potential of acrylamide derivatives found that certain structural modifications enhanced their efficacy against breast cancer cells. The study highlighted the importance of the furan and pyridazine moieties in mediating these effects.
  • Anti-inflammatory Effects : In a model of induced inflammation, a similar compound demonstrated a reduction in edema and pain responses, suggesting that (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide may possess similar therapeutic potential.

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